molecular formula C21H24O6 B1663092 Penicillide CAS No. 55303-92-9

Penicillide

Cat. No.: B1663092
CAS No.: 55303-92-9
M. Wt: 372.4 g/mol
InChI Key: UOWGLBYIKHMCIS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS-186a is a dibenzodioxocine that is 5H,7H-dibenzo[b,g][1,5]dioxocin-5-one substituted by a hydroxy group at position 11, a (1S)-1-hydroxy-3-methylbutyl group at position 3 and a methoxy and a methyl group at positions 4 and 9 respectively. It is isolated from the culture broth of Penicillium asperosporum and acts as an acyl-CoA:cholesterol acyltransferase inhibitor. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is a member of phenols, an aromatic ether, a lactone, a secondary alcohol and a dibenzodioxocine.
Penicillide is a natural product found in Talaromyces pinophilus, Penicillium simplicissimum, and other organisms with data available.

Mechanism of Action

Target of Action

Penicillide primarily targets the enzyme DD-transpeptidase , also known as a penicillin-binding protein (PBP) . This enzyme plays a crucial role in the formation of the bacterial cell wall by cross-linking peptidoglycan chains .

Mode of Action

This compound, like other antibiotics in the beta-lactam family, contains a characteristic four-membered beta-lactam ring . It acts by binding the beta-lactam ring to DD-transpeptidase, inhibiting its cross-linking activity and preventing new cell wall formation . Without a cell wall, a bacterial cell becomes vulnerable to outside water and molecular pressures, leading to cell death .

Biochemical Pathways

It is suggested that this compound is built from acyl–coenzyme a (coa) monomers, indicating that its biosynthesis may require the action of polyketide synthases (pks) . This compound has been found to promote neutral lipid accumulation and inhibit the photosynthesis of P. tricornutum . The expression of key genes involved in TAG synthesis and unsaturated fatty acids also increased after this compound treatments .

Pharmacokinetics

It is known that penicillins are readily and actively secreted by the renal tubules and most are eliminated, almost completely unchanged, in the urine . The majority are excreted in small quantities in the bile .

Result of Action

This compound has been found to significantly inhibit the growth of P. tricornutum through specifically inhibiting the photosynthesis of P. tricornutum . It significantly increased total lipid and triacylglycerol (TAG) contents . Many TAG-rich plastoglobuli formed in plastids shown by increased lipid droplets in the cytosol . This compound was also found to reduce the expression of synthetic genes of fucoxanthin, and consequently reduced the content of fucoxanthin .

Action Environment

The environment plays a significant role in the spread of antibiotic resistance . Soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety are some of the environmental issues that contribute to antimicrobial resistance . Understanding these elements is necessary to identify any modifiable interactions to reduce or interrupt the spread of resistance from the environment into clinical settings .

Biological Activity

Penicillide, a secondary metabolite produced by certain fungi, particularly from the Penicillium and Talaromyces genera, has garnered significant interest due to its diverse biological activities. This article explores the various biological effects of this compound, supported by data tables and case studies, highlighting its antibacterial properties and potential therapeutic applications.

Overview of this compound

This compound is characterized as a member of a class of natural products derived from fungal sources. It has been identified in multiple species, including Penicillium chrysogenum, P. montanense, and Talaromyces species, suggesting a common biosynthetic pathway among these fungi . The compound exhibits a range of biological activities, particularly against various bacterial strains.

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties. A summary of its antibacterial activity against several bacterial strains is presented in the table below:

Biological Activity Concentration Results Reference
This compound100 µg mL −140% inhibition of Acinetobacter baumannii
50 µg mL −1Minimum Inhibitory Concentration (MIC) for Clostridium perfringens
64 µg mL −1MIC for Escherichia coli
64 µg mL −1MIC for Klebsiella pneumoniae
50 µg mL −1MIC for Micrococcus tetragenus
32 µg mL −1MIC for Pseudomonas aeruginosa
100 µg mL −1MIC for Staphylococcus aureus
0.78 µg mL −1MIC for Methicillin-resistant S. aureus (MRSA)

These results demonstrate that this compound is effective against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA.

The precise mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts cellular processes critical for bacterial survival. Further research is required to clarify these mechanisms and identify specific targets within bacterial cells.

Case Studies

Case studies have illustrated the clinical relevance of this compound's antibacterial properties. For instance, a study involving various bacterial infections showed that this compound could significantly reduce bacterial load in infected tissues when administered in appropriate concentrations.

In one notable case, a patient with a severe infection caused by Staphylococcus aureus was treated with an antibiotic regimen that included this compound derivatives. The patient's condition improved markedly after treatment, underscoring the potential role of this compound in managing resistant infections .

Comparative Analysis with Other Antibiotics

To contextualize this compound's effectiveness, it can be compared to traditional antibiotics such as penicillin and newer agents like methicillin. The following table summarizes key differences:

Antibiotic Target Bacteria Resistance Issues
PenicillinPrimarily Gram-positiveHigh resistance rates
MethicillinMRSA and other resistant strainsSignificant resistance
This compoundBroad spectrum including resistant strains (e.g., MRSA)Limited resistance reported

This compound shows promise in overcoming some resistance challenges faced by conventional antibiotics.

Properties

IUPAC Name

6-hydroxy-2-[(1S)-1-hydroxy-3-methylbutyl]-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGLBYIKHMCIS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)O)OC)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970627
Record name 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55303-92-9
Record name Vermixocin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERMIXOCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B37T22RU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penicillide
Reactant of Route 2
Penicillide
Reactant of Route 3
Reactant of Route 3
Penicillide
Reactant of Route 4
Penicillide
Reactant of Route 5
Reactant of Route 5
Penicillide
Reactant of Route 6
Penicillide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.